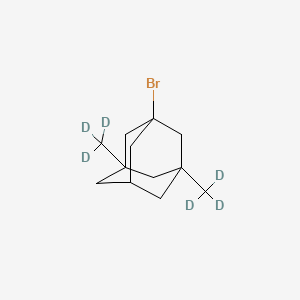

1-溴-3,5-二甲基金刚烷-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3,5-dimethyladamantane is a compound useful in organic synthesis . It is a clear colorless oil .

Synthesis Analysis

1-Bromo-3,5-dimethyladamantane is synthesized by heating 1,3-dimethyl adamantane and HBr in AcOH for 12 hours at 50-55° C .Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-dimethyladamantane is C12H19Br . The compound crystallizes into the orthorhombic system with space group P2 1 2 1 2 1 symmetry .Chemical Reactions Analysis

1-Bromo-3,5-dimethyladamantane was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol .Physical And Chemical Properties Analysis

1-Bromo-3,5-dimethyladamantane is a clear colorless oil . It has a molecular weight of 243.18 g/mol .科学研究应用

Amidation Catalysis

1-Bromo-3,5-dimethyladamantane-d6 has been used in the amidation process catalyzed with manganese compounds and complexes . This process is significant in the field of organic chemistry, as amidation is a key step in the synthesis of many organic compounds.

Synthesis of 1,3-Dicarbonyl Adamantanes

This compound has been utilized in the one-pot synthesis of 1,3-dicarbonyl adamantanes . Adamantanes are a class of compounds that have applications in medicinal chemistry, materials science, and other fields.

Synthesis of 3,5-Dimethyladamantan-1-ol

1-Bromo-3,5-dimethyladamantane-d6 has also been used in the synthesis of 3,5-dimethyladamantan-1-ol . This compound is a derivative of adamantane and has potential applications in various areas of research.

作用机制

Target of Action

1-Bromo-3,5-dimethyladamantane-d6 is an organic intermediate that can be used in laboratory development and pharmaceutical synthesis . It is primarily used as a memantine intermediate . Memantine is an open-channel, low-affinity, uncompetitive antagonist of N-methyl-D-aspartate receptors (NMDAR) which are largely dependent on the single excitatory agonist glutamate .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol . The amidation of 1-bromo-3,5-dimethyladamantane is catalyzed with manganese compounds and complexes .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of memantine , which is known to selectively block ion channels under pathological conditions, thus maintaining an optimal level of NMDA .

Pharmacokinetics

As an organic intermediate, its bioavailability would be largely dependent on the specific conditions of the reaction it is involved in .

Result of Action

The primary result of the action of 1-Bromo-3,5-dimethyladamantane-d6 is the production of other compounds through chemical reactions. For example, it is used in the synthesis of 1,3-dicarbonyl adamantanes and 3,5-dimethyladamantan-1-ol .

属性

IUPAC Name |

1-bromo-3,5-bis(trideuteriomethyl)adamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCXLVDIVQWYJR-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)